Direct C–C Biaryl Linker vs. Thioether Bridge: Impact on Lipophilicity, Molecular Weight, and Conformational Rigidity
2-(4-Bromophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile incorporates the 4-bromophenyl group via a direct C–C bond at position 2 of the pyridine ring. Its closest commercially cataloged analog, 2-[(4-bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS 338749-49-8), replaces this C–C bond with a sulfur atom (thioether linker). This single-atom substitution produces a molecular weight increase of 32.1 g/mol (403.2 → 435.3 g/mol), an XLogP3 increase of 0.7 log units (5.5 → 6.2), and an increase in rotatable bond count from 2 to 3 [1][2]. The higher XLogP3 of the thioether analog places it further beyond the typical optimal drug-like range (XLogP3 1–5), increasing the predicted risk of phospholipidosis and non-specific protein binding, while the additional rotatable bond raises the entropic penalty upon target binding [1][2]. For users requiring a scaffold that balances lipophilicity with synthetic tractability, the C–C linked target compound offers a quantifiably more favorable starting point.
| Evidence Dimension | Physicochemical property profile: molecular weight, XLogP3, rotatable bond count |
|---|---|
| Target Compound Data | MW = 403.2 g/mol; XLogP3 = 5.5; Rotatable bonds = 2 |
| Comparator Or Baseline | 2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS 338749-49-8): MW = 435.3 g/mol; XLogP3 = 6.2; Rotatable bonds = 3 |
| Quantified Difference | ΔMW = +32.1 g/mol (7.96% higher for comparator); ΔXLogP3 = +0.7 log units; ΔRotatable bonds = +1 |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm; Cactvs 3.4.8.24); all values derived from standard PubChem compound summaries, accessed 2026-04-30. |
Why This Matters
Selecting the C–C linked target over the thioether analog avoids a ~32 Da molecular weight penalty and a 0.7 log unit lipophilicity surplus—two parameters that directly influence membrane permeability, metabolic clearance, and off-target promiscuity in early drug discovery programs.
- [1] PubChem Compound Summary for CID 3723562, 2-(4-Bromophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile. National Center for Biotechnology Information. Accessed 2026-04-30. https://pubchem.ncbi.nlm.nih.gov/compound/478068-10-9 View Source
- [2] PubChem Compound Summary for CID 5183903, 2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile. National Center for Biotechnology Information. Accessed 2026-04-30. https://pubchem.ncbi.nlm.nih.gov/compound/338749-49-8 View Source
